molecular formula CH5N3 B12348757 Guanidine-d5 deuteriochloride

Guanidine-d5 deuteriochloride

Cat. No.: B12348757
M. Wt: 64.102 g/mol
InChI Key: ZRALSGWEFCBTJO-NSPFYZSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine-d5 deuteriochloride: is a deuterated form of guanidine hydrochloride, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which make it valuable in various analytical and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanidine-d5 deuteriochloride can be synthesized through the reaction of deuterated ammonia with cyanamide, followed by the addition of deuterium chloride. The reaction typically occurs under controlled conditions to ensure the complete substitution of hydrogen with deuterium .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process includes the purification of the final product to achieve high isotopic purity, often exceeding 98% .

Chemical Reactions Analysis

Types of Reactions: Guanidine-d5 deuteriochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Guanidine-d5 deuteriochloride exerts its effects primarily through its strong basicity and ability to form stable hydrogen bonds. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes. This makes it useful in studying muscle physiology and related disorders .

Comparison with Similar Compounds

  • Guanidine hydrochloride
  • Methylamine-d5 deuteriochloride
  • Fluoxetine-d5 hydrochloride
  • Sodium propionate-d5

Comparison: Guanidine-d5 deuteriochloride is unique due to its high isotopic purity and stability, making it more suitable for precise analytical applications compared to its non-deuterated counterparts. Its deuterated nature also provides distinct advantages in NMR spectroscopy and mass spectrometry, offering clearer insights into molecular structures and reaction mechanisms .

Properties

Molecular Formula

CH5N3

Molecular Weight

64.102 g/mol

IUPAC Name

1,1,2,3,3-pentadeuterioguanidine

InChI

InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4)/i/hD5

InChI Key

ZRALSGWEFCBTJO-NSPFYZSMSA-N

Isomeric SMILES

[2H]N=C(N([2H])[2H])N([2H])[2H]

Canonical SMILES

C(=N)(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.